1,1,3,3-Tetrachlorobutane is a chlorinated hydrocarbon with the molecular formula and a molecular weight of approximately 201.9 g/mol. This compound features four chlorine atoms attached to a butane backbone, specifically at the first and third carbon positions. The structure can be represented as follows:
Due to its significant chlorine content, 1,1,3,3-tetrachlorobutane exhibits unique chemical properties and reactivity patterns, making it of interest in various chemical and industrial applications.
The compound can also participate in elimination reactions under basic conditions, leading to the formation of alkenes like 1,1-dichlorobutene.
Synthesis of 1,1,3,3-tetrachlorobutane typically involves the halogenation of butane or its derivatives. Common methods include:
1,1,3,3-Tetrachlorobutane finds applications primarily in organic synthesis and as an intermediate in the production of other chemicals. Its derivatives may be used in:
Interaction studies involving 1,1,3,3-tetrachlorobutane have highlighted its reactivity with various nucleophiles. These studies often focus on its ability to form stable bonds with amines and alcohols. The resulting products can possess different functional groups that may enhance their utility in further
Several compounds share structural similarities with 1,1,3,3-tetrachlorobutane. Here is a comparison highlighting their uniqueness:
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| 1,2-Dichlorobutane | C4H8Cl2 | Contains fewer chlorine atoms; less reactive. |
| 1,2,3-Tetrachlorobutane | C4H6Cl4 | Chlorine atoms at different positions; different reactivity profile. |
| Hexafluoro-1,1,3-tetrachlorobutane | C4Cl4F6 | Contains fluorine; exhibits unique chemical properties due to fluorine's electronegativity. |
The uniqueness of 1,1,3,3-tetrachlorobutane lies in its specific arrangement of chlorine atoms which influences its reactivity and potential applications compared to these similar compounds.
The development of chlorination methodologies has undergone significant transformation since the early investigations of substitution reactions in the 19th century [29]. The French chemist Jean-Baptiste Dumas first investigated the substitution of hydrogen for chlorine in hydrocarbon compounds as early as 1830, demonstrating that for each mole of chlorine introduced into a hydrocarbon, one mole of hydrogen chloride is formed [29]. This foundational work established the light-sensitivity of chlorination reactions, laying the groundwork for subsequent photochlorination developments.
The evolution of chlorination techniques progressed through several distinct phases, beginning with the discovery of chlorine by Karl Wilhelm Scheele in 1774 [25]. Early chlorination methods relied primarily on gaseous chlorine under elevated temperatures, with the first electrolytically produced chlorine for industrial applications beginning in 1892 at a facility in Rumford Falls, Maine [25]. The technique of purification using compressed liquefied chlorine gas was developed by Vincent B. Nesfield in 1903, who demonstrated that chlorine gas could be liquefied and stored in lead-lined iron vessels [26].
The concept of chain reactions in chlorination was attributed to Max Bodenstein in 1913, who proposed that reactive intermediates could continue the chain reaction process [29]. This theoretical framework became crucial for understanding the mechanistic aspects of chlorination reactions. Commercial attention for photochlorination emerged with the availability of inexpensive chlorine from chloralkali electrolysis [29]. The Sharpless Solvents Corporation commissioned the first industrial photochlorination plant for pentane chlorination in 1929, marking a significant milestone in industrial chlorination processes [29].
The period from 1930 to 1950 witnessed substantial growth in chlorination capacity, with the United States producing more than 800,000 tons of chlorinated paraffin hydrocarbons by 1950 [29]. Major products during this era included ethyl chloride, tetrachlorocarbon, and dichloromethane [29]. The technical stability and commercial success of these processes were achieved around 1935, establishing chlorination as a mature industrial technology [29].
Contemporary chlorination methodologies have evolved to incorporate sophisticated catalytic systems that enhance selectivity and efficiency. Modern approaches utilize Lewis acid catalysts, particularly anhydrous aluminum chloride, which provides high specificity for desired chlorinated products [4]. These ionic chlorination catalysts represent a significant advancement over conventional multi-catalyst systems, offering enhanced selectivity for specific chlorinated alkane configurations [4].
The use of sulfuryl chloride as a chlorinating agent has gained prominence in modern protocols, serving both as a reactant and solvent [4]. This dual functionality eliminates the need for gaseous chlorinating agents such as chlorine gas, thereby improving operational safety and process control [4]. Sulfuryl chloride-based systems enable reactions under low-intensity process conditions, including lower temperatures, ambient pressure, and minimal reactor residence time [4].
Recent developments in catalytic chlorination have demonstrated regioselectivity ratios exceeding 50:1 for specific chlorinated products when utilizing vicinal dichlorinated alkanes as starting materials [4]. These high selectivity ratios are achieved through careful selection of Lewis acid catalysts and optimization of reaction conditions. The process has proven particularly effective for producing trichlorinated, tetrachlorinated, and pentachlorinated alkanes from mono- and dichlorinated precursors [4].
Radical-initiated chlorination operates through a well-established three-step mechanism comprising initiation, propagation, and termination phases [2] [5]. The initiation step involves homolytic cleavage of chlorine molecules under ultraviolet radiation to generate chlorine radicals [2]. This process follows the equation: Cl₂ → 2 Cl- under photochemical conditions [5].
The propagation phase consists of two sequential steps that maintain the radical chain reaction [8]. In the first propagation step, chlorine radicals abstract hydrogen atoms from the substrate molecule, forming hydrogen chloride and an alkyl radical [8]. The second propagation step involves reaction of the alkyl radical with molecular chlorine, regenerating chlorine radicals and forming the chlorinated product [8]. This cyclical process enables efficient conversion with minimal radical initiator requirements [8].
Termination occurs when two radicals combine to form stable molecules, effectively ending the chain reaction [8]. Common termination pathways include combination of two chlorine radicals, combination of chlorine and alkyl radicals, or combination of two alkyl radicals [8]. The rate-determining step in radical halogenation is typically the hydrogen abstraction by the halogen radical [9].
The selectivity of radical chlorination follows the order tertiary > secondary > primary carbon-hydrogen bonds, with relative reaction rates at 30°C of approximately 4.43:3.25:1 respectively [29]. This selectivity pattern reflects the stability of the resulting carbon radicals, with tertiary radicals being most stable and primary radicals least stable [12]. Temperature effects can influence selectivity, with higher temperatures leading to more equalized reaction rates among different carbon-hydrogen bond types [29].
Solvent selection plays a critical role in chlorination reaction engineering, influencing both selectivity and reaction kinetics [17]. Traditional chlorination processes have employed chlorinated solvents such as carbon tetrachloride, chloroform, dichloroethane, and dichloromethane [17]. However, modern approaches favor alternative solvents to address environmental and safety concerns [17].
Preferred solvent systems for contemporary chlorination include cyclohexane, heptane, dimethyl carbonate, acetonitrile, methyl acetate, and isopropyl acetate [17]. These solvents provide adequate reaction media while reducing environmental impact [17]. Aromatic solvents such as benzene and tert-butylbenzene can enhance selectivity by influencing the interaction between chlorine radicals and the reaction medium [29].
The selectivity of photochlorination can be controlled through solvent-radical interactions, with selectivity ratios for primary to secondary hydrogen substitution varying from 1:3 to 1:31 depending on solvent choice [29]. Carbon disulfide and aromatic solvents generally increase selectivity compared to aliphatic alternatives [29]. Solvent effects on reaction kinetics are particularly pronounced in radical chlorination, where the solvent can influence radical stability and reaction pathways [16].
Dichloroethane has emerged as a dual-purpose reagent, serving simultaneously as solvent and chlorine source in certain applications [18]. This approach simplifies reaction setups and reduces the need for external chlorinating agents [18]. The use of dichloroethane as both solvent and reactant has been successfully applied in various chlorination protocols, demonstrating the versatility of solvent-mediated reaction engineering [18].
Byproduct formation represents a significant challenge in chlorination processes, particularly for complex substrates that can undergo multiple substitution patterns [2]. Chlorination of alkanes with multiple equivalent positions typically results in mixtures of monochlorinated products in addition to multiply chlorinated compounds [2]. For butane chlorination, two monochlorinated products are formed in a 30:70 ratio, along with various dichlorobutane, trichlorobutane, and higher chlorinated derivatives [2].
Isomer control strategies focus on exploiting differences in carbon-hydrogen bond reactivity and steric effects [14]. The substitution pattern in chlorinated compounds is influenced by the electron-withdrawing effects of existing chlorine substituents, which strengthen adjacent carbon-hydrogen bonds and affect reactivity patterns [1]. Primary carbons adjacent to chlorine-bearing carbons experience reduced reactivity due to electronic effects [1].
Statistical analysis of chlorinated paraffin mixtures reveals non-uniform chlorine distribution patterns [14]. Nuclear magnetic resonance spectroscopy studies combined with neural network algorithms have identified preferential chlorination at the third carbon position in linear alkyl chains [14]. This selectivity pattern results from a combination of steric and electronic factors, with carbon atoms adjacent to existing chlorine substituents showing reduced reactivity [14].
| Position | Relative Reactivity | Selectivity Factor |
|---|---|---|
| Primary Carbon | 1.0 | Baseline |
| Secondary Carbon | 3.25 | 3.25-fold preference |
| Tertiary Carbon | 4.43 | 4.43-fold preference |
Control strategies for minimizing byproduct formation include temperature optimization, reaction time control, and chlorine-to-substrate ratio management [13]. Lower temperatures generally favor selectivity over reaction rate, while controlled chlorine introduction can prevent over-chlorination [13]. Continuous monitoring of reaction progress through analytical techniques enables real-time adjustment of process parameters [13].
Industrial-scale chlorination presents unique challenges related to heat management, mass transfer, and product quality control [32]. The exothermic nature of chlorination reactions requires sophisticated thermal management systems to maintain optimal reaction temperatures [20]. Chlorination reactors typically consist of graphite crucibles with specialized linings to withstand corrosive conditions [20].
Process optimization for large-scale operations involves balancing reaction kinetics with heat removal capacity [32]. Conventional production methods utilize stainless steel reactors with fluorine resin linings to protect against corrosion [32]. However, these systems can experience solidification problems during repeated use, necessitating circulation systems and filtration units to remove solid matter [32].
The design of industrial chlorination systems must accommodate varying feedstock compositions and product specifications [4]. Selectivity control becomes increasingly challenging at industrial scale due to mixing limitations and heat transfer constraints [4]. Process economics favor high conversion rates, but these must be balanced against product purity requirements and byproduct minimization [4].
Quality control in industrial chlorination involves continuous monitoring of reaction parameters and product composition [32]. Analytical techniques for real-time process monitoring include spectroscopic methods and chromatographic analysis [32]. The proportion of specific isomers, such as meso-form products, can vary depending on reaction conditions and equipment design [32].
Continuous flow reactor technology offers significant advantages for chlorination processes, including improved heat transfer, enhanced mixing, and better process control [21] [39]. Flow reactors enable precise control of residence time, temperature, and reactant concentrations, leading to improved selectivity and reduced byproduct formation [21].
The design of continuous flow chlorination systems must address the biphasic nature of gas-liquid reactions [21]. Sloped channel configurations maximize surface-to-volume ratios, ensuring efficient gas-liquid contact [21]. Residence times as short as 15-30 seconds have proven sufficient for complete chlorination reactions in optimized flow systems [21].
Microreactor technology has revolutionized chlorination processes by enabling precise control of reaction conditions [42]. The exhaust gas and product streams are separated in downstream vessels, allowing for efficient product recovery and gas recycling [42]. Operating pressures typically range from 1 to 10 bar, with optimal conditions between 5 to 8 bar for most applications [42].
Flow reactor design parameters include channel dimensions, flow rates, and heat transfer considerations [41]. Channel depths of 2 millimeters with lengths of 557 millimeters provide optimal performance for photochemical chlorination applications [21]. The width of flow channels can be varied depending on the number of parallel channels and desired throughput [21].
Temperature control in flow reactors is achieved through integrated heating and cooling systems [21]. Aluminum frames with heat carrier channels enable precise temperature regulation throughout the reaction zone [21]. This thermal management capability is essential for maintaining selectivity and preventing thermal decomposition [21].
Chlorine utilization efficiency represents a critical economic parameter in industrial chlorination processes [36]. Optimization studies using response surface methodology have identified key factors affecting chlorination efficiency, including sodium chloride concentration, electrical potential, and electrolysis time [36]. Electrical efficiency values of 42 milligrams of chlorine per kilojoule have been achieved under optimized conditions [36].
Current efficiency optimization involves balancing electrical voltage, reaction time, and electrolyte concentration [36]. Optimal current efficiency of 38.40% was obtained at electrical voltage of 10.76 volts during 6.70 minutes with 34.65 grams per liter sodium chloride concentration [36]. These parameters provide a framework for evaluating industrial process efficiency [36].
| Parameter | Optimal Value | Efficiency Metric |
|---|---|---|
| Electrical Voltage | 15.73 V | 42 mg Cl₂/kJ |
| Reaction Time | 15.63 min | Electrical Efficiency |
| NaCl Concentration | 63.42 g/L | Maximum Output |
| Current Density | 2000 mA/cm² | 77 mg/L at 0.2 kWh/L |
Energy consumption metrics indicate that 77 milligrams per liter of active chlorine can be generated with energy consumption of 0.2 kilowatt-hours per liter at current densities of 2000 milliamperes per square centimeter [36]. These efficiency benchmarks provide targets for industrial process optimization [36].
The evaluation of chlorination efficiency must consider both chemical conversion and energy utilization [19]. Factors affecting efficiency include temperature, retention period, pH, and chlorine concentration [19]. Process optimization requires balancing these parameters to achieve maximum chlorine utilization while maintaining product quality [19].
The thermodynamic stability of 1,1,3,3-tetrachlorobutane represents a critical aspect of its physicochemical profile, particularly when compared to its structural isomers. The compound exhibits a molecular formula of C₄H₆Cl₄ with a molecular weight of 195.9 g/mol, positioning it among the tetrachlorinated butane derivatives with distinct structural characteristics [1] [2] [3].
Comparative analysis with related tetrachlorobutane isomers reveals significant variations in thermodynamic properties. The 1,1,1,3-tetrachlorobutane isomer demonstrates a measured density of 1.394 g/cm³ and a boiling point of 173.6°C [4], while 2,2,3,3-tetrachlorobutane exhibits a density of 1.397 g/cm³ and a boiling point of 166.7°C [5]. The 1,2,3,4-tetrachlorobutane meso form shows notably different characteristics with a higher boiling point of 212.6°C and a defined melting point of 73°C .
The absence of experimentally determined density, boiling point, and melting point data for 1,1,3,3-tetrachlorobutane represents a significant gap in its thermodynamic characterization [1] [2] [3]. This data deficiency limits comprehensive stability assessments and comparative evaluations with its isomeric counterparts.
Table 1: Basic Molecular Properties of 1,1,3,3-Tetrachlorobutane
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₄H₆Cl₄ | [1] [2] [3] |
| Molecular Weight (g/mol) | 195.9 | [1] [2] [3] |
| CAS Number | 39185-82-5 | [1] [2] [3] |
| IUPAC Name | 1,1,3,3-tetrachlorobutane | [1] [2] [3] |
| InChI | InChI=1S/C4H6Cl4/c1-4(7,8)2-3(5)6/h3H,2H2,1H3 | [1] [2] [3] |
| InChI Key | NGAUWAOLBDDRKB-UHFFFAOYSA-N | [1] [2] [3] |
| SMILES | CC(CC(Cl)Cl)(Cl)Cl | [1] [2] [3] |
| EINECS Number | 254-335-4 | [2] |
Table 2: Thermodynamic Properties Comparison of Tetrachlorobutane Isomers
| Compound | CAS Number | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Melting Point (°C) | Source |
|---|---|---|---|---|---|---|
| 1,1,3,3-tetrachlorobutane | 39185-82-5 | 195.9 | Not reported | Not reported | Not reported | [1] [2] [3] |
| 1,1,1,3-tetrachlorobutane | 13275-19-9 | 195.9 | 1.394 | 173.6 | Not available | [4] |
| 2,2,3,3-tetrachlorobutane | 14499-87-7 | 195.9 | 1.397 | 166.7 | Not available | [5] |
| 1,2,3,4-tetrachlorobutane (meso) | 28507-96-2 | 195.9 | 1.39 | 212.6 | 73 | |
| 1,2,3,4-tetrachlorobutane (dl-form) | 3405-32-1 | 195.9 | 1.392 (estimate) | 191.03 (estimate) | 28.17 (estimate) | [8] |
The phase behavior analysis of 1,1,3,3-tetrachlorobutane requires inference from structurally related compounds due to limited experimental data availability. The compound's phase transitions and temperature-dependent behavior can be estimated through comparison with tetrachlorobutane isomers exhibiting similar molecular architectures.
Vapor-liquid equilibrium characteristics for 1,1,3,3-tetrachlorobutane must be extrapolated from available data on related tetrachlorobutane derivatives. The 1,1,1,3-tetrachlorobutane isomer exhibits a vapor pressure of 1.68 mmHg at 25°C with a dipole moment of 1.68 D [4], while 2,2,3,3-tetrachlorobutane demonstrates a higher vapor pressure of 2.32 mmHg at 25°C [5].
The vapor-liquid equilibrium behavior of chlorinated alkanes typically follows predictable patterns based on molecular structure and intermolecular forces. Studies on related fluorinated and chlorinated compounds demonstrate complex phase behavior with potential azeotrope formation under specific temperature and pressure conditions [9] [10]. The presence of four chlorine atoms in 1,1,3,3-tetrachlorobutane suggests significant intermolecular interactions that would influence vapor pressure and equilibrium characteristics.
Solid-liquid phase transitions for 1,1,3,3-tetrachlorobutane remain experimentally undefined, necessitating theoretical interpretation based on structural analogs. The 1,2,3,4-tetrachlorobutane meso form exhibits a well-defined melting point of 73°C, attributed to its symmetrical molecular arrangement and favorable crystal packing . In contrast, the dl-form demonstrates significantly lower melting characteristics, remaining liquid at room temperature due to its asymmetric stereochemistry .
The 1,1,3,3-tetrachlorobutane structure, featuring chlorine atoms at positions 1,1,3,3, likely exhibits intermediate phase behavior between the highly symmetric meso forms and the more disordered structural arrangements. Phase diagram interpretation suggests potential polymorphic behavior common to chlorinated alkanes, with multiple solid phases possible under varying temperature and pressure conditions [11] [12].
Table 3: Phase Behavior Properties of Related Tetrachlorobutane Compounds
| Compound | Vapor Pressure (mmHg at 25°C) | Flash Point (°C) | Refractive Index | Dipole Moment (D) | Source |
|---|---|---|---|---|---|
| 1,1,1,3-tetrachlorobutane | 1.68 | 55.4 | 1.479 | 1.68 | [4] |
| 2,2,3,3-tetrachlorobutane | 2.32 | 50.4 | 1.481 | Not available | [5] |
| 1,2,3,4-tetrachlorobutane | Not available | Not available | Not available | Not available | |
| Hexafluoro-1,1,3,4-tetrachlorobutane | Not available | Not available | 1.382 | Not available | [13] [14] |
The solvation behavior of 1,1,3,3-tetrachlorobutane in organic media reflects its moderate hydrophobicity, as indicated by structural similarity to compounds with LogP values around 3.37 [15]. This hydrophobic character suggests preferential dissolution in non-polar organic solvents and limited water solubility, consistent with other tetrachlorobutane derivatives.
Solvation dynamics in organic media are governed by intermolecular interactions between the tetrachlorinated structure and solvent molecules. The compound's molecular architecture, featuring asymmetric chlorine distribution, creates specific electrostatic interactions that influence solvent-solute compatibility [16]. Studies on related chlorinated compounds demonstrate that solvation behavior varies significantly across different organic media, with enhanced solubility in chlorinated solvents and reduced compatibility with highly polar systems [16].
The presence of four chlorine atoms generates significant dipole interactions and van der Waals forces that affect solvation thermodynamics. Molecular dynamics simulations of similar chlorinated alkanes reveal complex solvation shell formation and solvent-dependent conformational preferences [17] [18] [19]. These interactions directly influence the compound's reactivity profile and phase behavior in various organic media.
The reactivity profile of 1,1,3,3-tetrachlorobutane encompasses both hydrolytic stability and thermal decomposition characteristics, critical for understanding its behavior under varied environmental and processing conditions.
Hydrolytic stability analysis of 1,1,3,3-tetrachlorobutane requires extrapolation from related chlorinated alkanes due to limited direct experimental data. Chlorinated alkanes generally exhibit pH-dependent hydrolysis rates, with faster decomposition under basic or neutral conditions compared to acidic environments [20] [21].
The 1,1,2,2-tetrachloroethane analog demonstrates hydrolytic half-lives ranging from 29 to 102 days at pH 7, producing trichloroethylene and hydrochloric acid as primary products [20]. This behavior suggests that 1,1,3,3-tetrachlorobutane would likely undergo similar hydrolytic processes, with chlorine substitution patterns influencing reaction rates and product distributions.
The compound's hydrolytic stability appears enhanced compared to more reactive chlorinated derivatives, with structural factors providing relative resistance to aqueous degradation under ambient conditions. However, elevated temperatures and extreme pH conditions would accelerate hydrolytic processes, potentially leading to the formation of various chlorinated intermediates and hydrochloric acid [20] [21].
Thermal decomposition of 1,1,3,3-tetrachlorobutane follows established patterns observed in chlorinated alkanes, with temperature-dependent degradation mechanisms and product formation pathways [22] [23]. General chlorinated alkane decomposition initiates around 200-300°C, with 50% decomposition typically occurring between 400-500°C, and complete destruction achieved at temperatures exceeding 800-900°C [22] [24].
The thermal decomposition process involves multiple mechanistic pathways, including dehydrochlorination, carbon chain cleavage, and radical-induced reactions [23]. Initial degradation produces hydrochloric acid and various chlorinated intermediates, with cyclization and aromatization becoming prominent at temperatures above 400°C [23]. Complete thermal destruction results in the formation of carbon oxides, hydrogen chloride, and potentially toxic chlorinated aromatic compounds under incomplete combustion conditions [22].
Table 4: Thermal Decomposition Characteristics of Chlorinated Alkanes
| Compound Class | Decomposition Onset (°C) | 50% Decomposition (°C) | Complete Destruction (°C) | Primary Decomposition Products | Source |
|---|---|---|---|---|---|
| Chlorinated alkanes (general) | 200-300 | 400-500 | 800-900 | HCl, CO, CO₂ | [22] [24] |
| Dichloromethane (DCM) | 230 | 400 | 900 | HCl, trichloroethylene | [22] |
| Monochlorobenzene (MCB) | 300 | 540 | 900 | HCl, various chlorinated organics | [22] |
| 1,1,2,2-tetrachloroethane | Not specified | Not specified | Not specified | HCl, trichloroethylene | [24] |
| Chlorinated paraffins | 200-400 | 400-600 | >400 | SCCPs, MCCPs, Cl-PAHs | [23] |
Table 5: Hydrolytic Stability Assessment of Chlorinated Compounds
| Compound | pH Dependence | Half-life at pH 7 (days) | Primary Hydrolysis Products | Source |
|---|---|---|---|---|
| 1,1,2,2-tetrachloroethane | Faster under basic/neutral conditions | 29-102 | Trichloroethylene, HCl | [20] |
| Chlorinated alkanes (general) | pH sensitive | Variable | HCl, alcohols | [20] [21] |
| Hexafluoro-1,1,3,4-tetrachlorobutane | Stable under normal conditions | Not available | HF, HCl under extreme conditions | [14] [25] |